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  • Product: 5-bromo-3-methyl-1H-indole-2-carbohydrazide
  • CAS: 70070-25-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, a proposed synthetic pathway, methods for structural elucidation, and its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a crucial pharmacophore. Derivatives of the indole scaffold have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.

This guide focuses specifically on 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a molecule that combines the key features of the indole core with a bromine substituent at the 5-position, a methyl group at the 3-position, and a carbohydrazide moiety at the 2-position. The bromine atom can enhance biological activity and provide a handle for further synthetic modifications, while the carbohydrazide group is a versatile functional group known to impart a range of pharmacological properties and serve as a precursor for other heterocyclic systems.

Chemical and Physical Properties

The fundamental chemical properties of 5-bromo-3-methyl-1H-indole-2-carbohydrazide are summarized below. These have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight 268.11 g/mol
IUPAC Name 5-bromo-3-methyl-1H-indole-2-carbohydrazide
CAS Number Not available

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 5-bromo-3-methyl-1H-indole-2-carbohydrazide.

Proposed Synthesis and Methodologies

The proposed multi-step synthesis is outlined below:

G start 4-Bromophenylhydrazine step1 Step 1: Fischer Indole Synthesis start->step1 reagent1 Propionaldehyde reagent1->step1 intermediate1 5-Bromo-3-methyl-1H-indole step1->intermediate1 step2 Step 2: Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 5-Bromo-3-methyl-1H-indole-2-carbaldehyde step2->intermediate2 reagent2 POCl3, DMF reagent2->step2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 5-Bromo-3-methyl-1H-indole-2-carboxylic acid step3->intermediate3 reagent3 KMnO4 or similar oxidant reagent3->step3 step4 Step 4: Esterification intermediate3->step4 intermediate4 Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate step4->intermediate4 reagent4 Ethanol, H2SO4 (cat.) reagent4->step4 step5 Step 5: Hydrazinolysis intermediate4->step5 product 5-Bromo-3-methyl-1H-indole-2-carbohydrazide step5->product reagent5 Hydrazine hydrate (N2H4·H2O) reagent5->step5

Caption: Proposed synthetic workflow for 5-bromo-3-methyl-1H-indole-2-carbohydrazide.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 5-Bromo-3-methyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Protocol:

    • To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propionaldehyde (1.1 equivalents).

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-3-methyl-1H-indole. Spectroscopic data for this intermediate is available in the literature for comparison.[1]

Step 2-4: Introduction of the Carboxylate at C2-Position

A common strategy to introduce a functional group at the C2 position of an indole is via Vilsmeier-Haack formylation, followed by oxidation and esterification.

  • Protocol:

    • Formylation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent. To this, add a solution of 5-bromo-3-methyl-1H-indole (1 equivalent) in DMF dropwise. Allow the reaction to stir at room temperature for several hours. The reaction is then quenched by pouring onto crushed ice and neutralizing with a base (e.g., NaOH solution). The resulting aldehyde precipitates and can be filtered and dried.

    • Oxidation: The 5-bromo-3-methyl-1H-indole-2-carbaldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) in an aqueous acetone solution.

    • Esterification: The resulting 5-bromo-3-methyl-1H-indole-2-carboxylic acid is converted to its ethyl ester to facilitate the subsequent reaction with hydrazine. A standard Fischer esterification can be employed by refluxing the carboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid.[2]

Step 5: Synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

The final step is the conversion of the ester to the carbohydrazide via hydrazinolysis. This is a robust and high-yielding reaction.

  • Protocol:

    • Dissolve ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents).[3][4]

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture. The product, being less soluble, will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, 5-bromo-3-methyl-1H-indole-2-carbohydrazide.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-bromo-3-methyl-1H-indole-2-carbohydrazide would be confirmed using a combination of spectroscopic techniques. Below are the expected characteristic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the N-H of the indole ring (typically downfield, >10 ppm), aromatic protons on the benzene ring showing characteristic splitting patterns, a singlet for the methyl group at the 3-position, and signals for the NH and NH₂ protons of the hydrazide group.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show resonances for all 10 carbon atoms. The carbonyl carbon of the hydrazide would appear significantly downfield (~160-170 ppm). Signals for the aromatic carbons and the methyl carbon would also be present in their expected regions.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the indole and hydrazide groups (around 3100-3400 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl of the hydrazide group (around 1650-1680 cm⁻¹).[5]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), showing two peaks of almost equal intensity separated by two mass units.[5]

Potential Applications in Drug Development

Indole-2-carbohydrazide derivatives are a promising class of compounds with a wide range of reported biological activities, particularly in the realm of oncology.

  • Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of indole-2-carbohydrazides. For instance, certain derivatives have been shown to act as potent tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This mechanism is shared by several successful anticancer drugs.[6][7] The National Cancer Institute has screened compounds from this class against their panel of 60 human tumor cell lines, with some derivatives showing remarkable activity at nanomolar concentrations.[7]

  • Enzyme Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Recent research on 5-bromoindole-2-carboxylic acid derivatives, the direct precursors to the corresponding carbohydrazides, has identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a key target in cancer therapy, and its inhibition can halt tumor growth and progression.

  • Antimicrobial and Anti-inflammatory Properties: The broader indole and hydrazide chemical classes have also been associated with antimicrobial and anti-inflammatory activities, suggesting that 5-bromo-3-methyl-1H-indole-2-carbohydrazide could be a valuable starting point for the development of agents in these therapeutic areas as well.[5][8]

The specific substitution pattern of 5-bromo-3-methyl-1H-indole-2-carbohydrazide makes it an attractive candidate for further investigation and library development to explore these therapeutic potentials.

Conclusion

5-bromo-3-methyl-1H-indole-2-carbohydrazide is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is sparse, its structure is based on a highly valuable indole scaffold, and a reliable synthetic route can be proposed based on established chemical principles. The known biological activities of closely related indole-2-carbohydrazides, particularly as anticancer agents, provide a strong rationale for the synthesis and biological evaluation of this compound and its derivatives. This guide offers a foundational understanding for researchers looking to explore the chemistry and therapeutic applications of this promising molecule.

References

  • Putri, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • Supporting Information for "Iridium-Catalyzed C3-Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry. [Link]

  • (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Archiv der Pharmazie, 345(10), 826-835. [Link]

  • Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1325-1342. [Link]

  • Ozdemir, A., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 81, 223-234. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4, 25-36. [Link]

  • Spectroscopic Data for 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]

  • Method for preparing 5-bromoindole.
  • Li, Y. (2011). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2815. [Link]

  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]

  • Khan, I., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 133-139. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 54, 91. [Link]

  • 5-Bromoindole. Pharmaffiliates. [Link]

  • Narayana, B., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o250-o251. [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(8), 1044. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • 5-Bromo-2-methyl-1H-indole-3-carbaldehyde. Chemsrc. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-bromo-3-methyl-1H-indole-2-carbohydrazide in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Indole Derivatives In the realm of drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template fo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of Novel Indole Derivatives

In the realm of drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for designing novel therapeutic agents.[1][2] The compound 5-bromo-3-methyl-1H-indole-2-carbohydrazide is one such molecule of interest, combining the privileged indole nucleus with a reactive carbohydrazide moiety. Understanding its solubility profile in various organic solvents is not merely a perfunctory step but a critical determinant for its synthetic route optimization, purification, formulation, and ultimately, its bioavailability and therapeutic efficacy.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this and similar novel compounds. We will move from the theoretical underpinnings that govern solubility to practical, step-by-step protocols for its determination. The focus will be on not just what the solubility is, but why it behaves as it does, empowering the reader with the predictive and problem-solving tools necessary for advancing their research.

Molecular Structure Analysis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

A foundational understanding of the molecule's structure is paramount to predicting its solubility. The key structural features of 5-bromo-3-methyl-1H-indole-2-carbohydrazide are:

  • Indole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. This core is generally hydrophobic.

  • 5-Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group, which can influence the electron density of the aromatic system and participate in halogen bonding.

  • 3-Methyl Group: A small, nonpolar alkyl group that contributes to the overall lipophilicity.

  • 2-Carbohydrazide Moiety (-CONHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, -NH₂). This group is expected to significantly influence the molecule's polarity and its ability to interact with polar solvents.

The presence of both a large, relatively nonpolar indole core and a highly polar carbohydrazide group suggests that the solubility of this molecule will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While the adage "like dissolves like" provides a useful qualitative guideline, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[3][4][5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible.[4] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely to occur.[3][4]

For a novel compound like 5-bromo-3-methyl-1H-indole-2-carbohydrazide, the HSP values would need to be either theoretically calculated using software or determined experimentally by testing its solubility in a range of well-characterized solvents.

Qualitative Solubility Classification: An Experimental Approach

A systematic qualitative analysis is the first practical step in characterizing the solubility of a new compound. This involves testing the compound's solubility in a series of solvents with varying polarities and chemical properties.

Experimental Protocol for Qualitative Solubility Testing

Objective: To classify the solubility of 5-bromo-3-methyl-1H-indole-2-carbohydrazide in a range of common organic solvents.

Materials:

  • 5-bromo-3-methyl-1H-indole-2-carbohydrazide

  • Small test tubes or vials

  • Vortex mixer

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Microbalance

Procedure:

  • Preparation: Add approximately 1-2 mg of 5-bromo-3-methyl-1H-indole-2-carbohydrazide to a series of labeled test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different organic solvent.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

  • Observation: Allow the tubes to stand for a few minutes and observe for any undissolved solid. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.

  • Classification: Classify the solubility in each solvent as:

    • Freely Soluble: Dissolves completely.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: Little to no solid dissolves.

Interpretation of Expected Results:

Based on the molecular structure, the following qualitative solubility profile can be anticipated:

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe large, nonpolar indole core may have some affinity for these solvents, but the highly polar carbohydrazide group will limit solubility.
Ethers Diethyl EtherSparingly SolubleDiethyl ether has a slight polarity and can act as a hydrogen bond acceptor, but it is not a strong hydrogen bond donor.
Esters Ethyl AcetateSparingly to Freely SolubleEthyl acetate has moderate polarity and is a hydrogen bond acceptor, making it a better solvent than nonpolar options.
Ketones AcetoneFreely SolubleAcetone is a polar aprotic solvent and a good hydrogen bond acceptor, which should interact favorably with the carbohydrazide moiety.
Alcohols Ethanol, MethanolFreely SolubleThese are polar protic solvents capable of both donating and accepting hydrogen bonds, allowing for strong interactions with the carbohydrazide group.
Polar Aprotic DMSO, DMFFreely SolubleThese are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for this type of compound.

This systematic approach provides a rapid and effective way to screen for suitable solvents for purification, reaction, and analysis.

Quantitative Solubility Determination: The Equilibrium Solubility Method

For applications in drug development and formulation, a quantitative measure of solubility is essential. The equilibrium or shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Experimental Workflow for Quantitative Solubility Measurement

The following diagram outlines the key steps in the equilibrium solubility method:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal vials to prevent evaporation equil Agitate at constant temperature for 24-48 hours prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter or centrifuge to remove undissolved solid ana1 Extract a clear aliquot of the supernatant sep2->ana1 ana2 Determine concentration via HPLC, UV-Vis, or gravimetric analysis

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation: Add an excess amount of 5-bromo-3-methyl-1H-indole-2-carbohydrazide to a series of vials, each containing a known volume of a selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear supernatant free of solid particles, either centrifuge the vials or filter the solution through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. The original solubility can then be back-calculated.

Summary and Conclusion

A qualitative assessment will likely show poor solubility in nonpolar solvents and good solubility in polar protic and polar aprotic solvents. For precise quantitative data, the equilibrium shake-flask method coupled with HPLC analysis is the recommended approach. By combining theoretical predictions with systematic experimental validation, researchers can efficiently characterize the solubility profile of this and other novel indole derivatives, thereby accelerating the drug discovery and development process.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI. [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. University of Toronto. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]

  • ResearchGate. (2025, August 6). Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. ResearchGate. [Link]

  • Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

  • Nishimura, Y., et al. (n.d.). Synthesis of 5‐bromo‐indole derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • ACS Publications. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole. PubChem. [Link]

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Foundational

A Technical Guide to the Safe Handling and Application of 5-Bromo-3-methyl-1H-indole-2-carbohydrazide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Compound Profile and Significance 5-Bromo-3-methyl-1H-indole-2-carbohydrazide belongs to a class of indole derivatives that are pivotal precursors in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Significance

5-Bromo-3-methyl-1H-indole-2-carbohydrazide belongs to a class of indole derivatives that are pivotal precursors in the synthesis of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carbohydrazide moiety at the 2-position and bromine at the 5-position creates a versatile intermediate for generating a diverse library of molecules, particularly through the formation of hydrazones. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Core Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyValue/InformationSource (Analog)
CAS Number 70070-25-6[1]
Molecular Formula C₁₀H₁₀BrN₃OInferred
Molecular Weight 268.11 g/mol Inferred
Appearance Likely a solid, powder (white to off-white or light yellow)[3]
Solubility Expected to be soluble in DMSO and DMF[3]
Storage Recommended at -20°C in a dry, well-ventilated place[3]

Hazard Identification and Risk Mitigation

Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandated. The hazard profile is inferred from related compounds such as 5-bromo-3-methyl-1H-indole and 5-bromo-1H-indole-2-carboxylic acid.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

Precautionary Statements (P-Statements) - A Proactive Stance:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Laboratory Handling and Personal Protective Equipment (PPE)

Given the compound's nature as a powdered solid and its potential hazards, strict adherence to the following handling protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the powdered compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended, especially during prolonged handling.

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of contamination, consider using disposable coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter is necessary.

Experimental Protocol: Synthesis of a 5-Bromo-3-methyl-1H-indole-2-carbohydrazone Derivative

This protocol outlines a general and reliable method for the synthesis of a hydrazone derivative, a common application for this class of compounds in drug discovery. The causality behind each step is explained to provide a deeper understanding of the process.

Materials
  • 5-bromo-3-methyl-1H-indole-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 5-bromo-3-methyl-1H-indole-2-carbohydrazide in absolute ethanol.

    • Rationale: Ethanol serves as a suitable solvent for the reactants and allows for efficient heating under reflux.

  • Addition of Aldehyde: Add 1.1 equivalents of the substituted aromatic aldehyde to the suspension.

    • Rationale: A slight excess of the aldehyde ensures the complete consumption of the starting carbohydrazide.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

    • Rationale: The acidic environment catalyzes the condensation reaction between the hydrazide and the aldehyde by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing prevents the loss of solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Rationale: Using cold ethanol for washing minimizes the loss of the desired product, which may have some solubility in hot ethanol.

  • Drying: Dry the purified solid product in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Suspend carbohydrazide in Ethanol B Add aromatic aldehyde A->B C Add catalytic Glacial Acetic Acid B->C D Heat to Reflux (4-6 hours) C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I I H->I Characterization (NMR, IR, MS)

Caption: Synthesis of a 5-bromo-3-methyl-1H-indole-2-carbohydrazone derivative.

Stability, Storage, and Disposal

  • Stability: Indole derivatives can be sensitive to light and air. The carbohydrazide moiety may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a freezer at or below -20°C.[3]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

These recommendations are based on the potential hazards of analogous compounds.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Relationships in Safety and Handling

SafetyLogic cluster_compound Compound Properties cluster_controls Control Measures cluster_outcome Desired Outcome Powder Powdered Solid FumeHood Fume Hood Powder->FumeHood Mitigates Inhalation Hazards Inferred Hazards (Irritant, Acutely Toxic) PPE Appropriate PPE (Gloves, Goggles) Hazards->PPE Protects from Contact Storage Proper Storage (-20°C, Dry) Hazards->Storage Ensures Stability Safety Researcher Safety FumeHood->Safety PPE->Safety Integrity Experimental Integrity Storage->Integrity Safety->Integrity

Caption: Interrelation of compound properties, control measures, and outcomes.

References

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, 19(10), e202200588. [Link]

  • MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. International Journal of Organic Chemistry, 5, 125-139. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 5-Bromo-3-methyl-1H-indole-2-carbohydrazide via Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-bromo-3-methyl-1H-indole-2-carbohydrazide using recrystallization....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-bromo-3-methyl-1H-indole-2-carbohydrazide using recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions and troubleshoot common experimental challenges.

Understanding the Molecule: The Key to Solvent Selection

The structure of 5-bromo-3-methyl-1H-indole-2-carbohydrazide dictates its solubility and crystallization behavior. A rational solvent choice is based on the interplay of its distinct functional groups:

  • Indole Ring System: Aromatic and relatively non-polar, capable of π-π stacking interactions which are crucial for crystal lattice formation.[1]

  • Carbohydrazide Group (-CONHNH₂): Highly polar and capable of acting as both a hydrogen bond donor and acceptor. This group dominates the molecule's polarity, suggesting strong solubility in polar solvents.

  • Bromo Substituent: Increases the molecular weight and introduces a mild polarizability, while also decreasing solubility in very non-polar solvents.

  • Methyl Group: Adds a small amount of non-polar, lipophilic character.

The presence of the polar carbohydrazide moiety is the most significant factor, indicating that polar solvents, particularly those capable of hydrogen bonding, will be most effective at dissolving the compound at elevated temperatures.

Frequently Asked Questions (FAQs): Solvent Selection & Screening

This section addresses the most common initial questions regarding solvent choice for this specific compound.

Q1: What is the best starting solvent for recrystallizing 5-bromo-3-methyl-1H-indole-2-carbohydrazide?

Answer: Based on experimental evidence for structurally similar compounds, ethanol and methanol are the recommended primary solvents to screen.

  • Ethanol: Several indole-carbohydrazide derivatives have been successfully recrystallized from ethanol.[2][3] Specifically, a derivative of 5-bromo-1H-indole-2-carbohydrazide was noted to be purified by recrystallization from absolute ethanol.[4]

  • Methanol: Methanol has also been used effectively for the recrystallization of related indole-3-carbohydrazide derivatives.[5]

These polar protic solvents are ideal because they can engage in hydrogen bonding with the carbohydrazide group, leading to good solubility at their boiling point, but significantly lower solubility at room temperature or below—the essential characteristic of a good recrystallization solvent.[6]

Q2: How do I perform a small-scale solvent screen to confirm the ideal solvent?

Answer: A systematic solvent screen is crucial for optimizing purity and yield. This microscale experiment minimizes material loss.

Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude 5-bromo-3-methyl-1H-indole-2-carbohydrazide into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, acetone) dropwise at room temperature. Agitate the tube after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[7]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Be careful not to add a large excess.[8]

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath to maximize crystal formation.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which produces a high yield of well-formed crystals upon cooling.[7]

Q3: What are some suitable mixed solvent systems if a single solvent is not effective?

Answer: If no single solvent provides the ideal solubility profile, a binary solvent system is the next logical step. The compound should be soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the cloudiness and then allow to cool.

  • Ethyl Acetate/Hexane: This system is useful if the compound is too soluble in moderately polar solvents. Dissolve the compound in hot ethyl acetate and add hexane until turbidity appears.

  • Methanol/Water: Similar to the ethanol/water system, this can be an effective choice.

Q4: Are there any solvents I should avoid?

Answer: Yes.

  • Non-polar Aprotic Solvents (e.g., Hexane, Toluene): The compound is unlikely to have sufficient solubility in these solvents even when hot. Toluene has been used to crystallize other bromo-indole derivatives, but typically those lacking the highly polar hydrazide group.[9]

  • Highly Reactive Solvents: Avoid solvents that could potentially react with the carbohydrazide functionality, especially under prolonged heating.

  • Hazardous Solvents: Solvents like benzene should be avoided due to their high toxicity.[10]

Standard Operating Protocol (SOP): Recrystallization from Ethanol

This protocol provides a self-validating workflow for the purification of 5-bromo-3-methyl-1H-indole-2-carbohydrazide.

Materials:

  • Crude 5-bromo-3-methyl-1H-indole-2-carbohydrazide

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol to create a slurry and introduce a boiling chip or stir bar. Heat the slurry to a gentle boil.[8]

  • Achieve Saturation: Add hot ethanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of boiling solvent required to create a saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities or coloring are present, perform a hot gravity filtration. Place a small amount of ethanol in the receiving flask and heat it to boiling to fill the flask with solvent vapor, which prevents premature crystallization in the funnel.[8] If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, reheat to boiling for a few minutes, and then perform the hot filtration.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Induce Crystallization (If Necessary): If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.[7]

Troubleshooting Guide

This section provides solutions to common issues encountered during recrystallization.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution temperature is above the compound's melting point.[11] This is often caused by the compound being highly impure, which significantly depresses its melting point.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-2 mL) to decrease the saturation point, and allow it to cool again, perhaps more slowly.[11][12]

  • Solution 2: Try a lower-boiling point solvent. If you are using isopropanol (BP 82°C), switch to ethanol (BP 78°C).

  • Solution 3: Induce crystallization at a higher temperature by scratching or seeding before the solution cools to the point of oiling out.

Q2: No crystals are forming, even after cooling in ice. What's wrong?

Answer: This is almost always due to using too much solvent during the dissolution step.[12]

  • Solution 1: Reduce the solvent volume by gently boiling it off under a fume hood. Once the volume is reduced, attempt the cooling and crystallization process again.[11]

  • Solution 2: If the volume is small, you can direct a gentle stream of air or nitrogen onto the surface of the solution to encourage evaporation.

  • Solution 3: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with more care.[12]

Q3: My final yield is very low. How can I improve it?

Answer: Low yield can result from several factors.

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your filtration apparatus is hot.

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product.

Q4: The purified crystals are still colored. How can I remove the color?

Answer: Colored impurities can often be removed with activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, allow the solution to cool slightly so it is no longer boiling. Add a very small amount (e.g., the tip of a spatula) of activated charcoal. Reheat the mixture to boiling for 2-5 minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the crystallization as usual.[8] Be aware that using too much charcoal can adsorb your product and reduce the yield.

Visual Guides & Data
Recrystallization Workflow & Troubleshooting Diagram

Recrystallization_Workflow node_start node_start node_process node_process node_decision node_decision node_success node_success node_fail node_fail node_solution node_solution start Crude Product dissolve Dissolve in Min. Hot Solvent (e.g., Ethanol) start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool check_crystals Crystals Formed? cool->check_crystals filter_dry Filter, Wash (cold solvent), Dry check_crystals->filter_dry Yes oiling_out Oiling Out check_crystals->oiling_out Liquid Droplets no_crystals No Crystals check_crystals->no_crystals No pure_product Pure Product filter_dry->pure_product solution_oil 1. Reheat, Add More Solvent 2. Cool Slower 3. Try Lower BP Solvent oiling_out->solution_oil solution_nocrystals 1. Boil Off Excess Solvent 2. Scratch or Seed 3. Re-isolate & Restart no_crystals->solution_nocrystals

Caption: Decision workflow for recrystallization and troubleshooting.

Table 1: Recommended Solvents and Properties
SolventBoiling Point (°C)Polarity IndexKey AdvantagesSafety/Notes
Ethanol 785.2Excellent starting point; good solubility profile for similar compounds.[4]Flammable.
Methanol 656.6Lower boiling point, can be effective if ethanol solubility is too high.[5]Flammable, Toxic.
Isopropanol 824.3Good alternative to ethanol.Flammable.
Ethyl Acetate 774.4Useful as the "good" solvent in a pair with hexane.Flammable, irritant.
Water 1009.0Excellent "anti-solvent" for use with alcohols.[13]Non-flammable.
Hexane 690.0Good "anti-solvent" for use with ethyl acetate.Flammable, neurotoxin.
References
  • Shafiei, M., et al. (2023). "Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors." Scientific Reports. Available at: [Link]

  • University of Colorado, Boulder. "Recrystallization." Chemistry and Biochemistry Lab Resources. Available at: [Link]

  • Foroumadi, A., et al. (2014). "N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity." DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). "Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight." Journal of Chemistry. Available at: [Link]

  • Chimenti, F., et al. (2015). "Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity." University of Cagliari Institutional Research Archive. Available at: [Link]

  • California State University, Stanislaus. "Recrystallization, filtration and melting point." Chemistry Department Resources. Available at: [Link]

  • University of York. "Problems with Recrystallisations." Chemistry Teaching Labs. Available at: [Link]

  • Amrita Vishwa Vidyapeetham University. "Recrystallization." Virtual Labs. Available at: [Link]

  • Edelmann, F. T. (2020). "Answer to 'How to purify hydrazone?'" ResearchGate. Available at: [Link]

  • Miniyar, P. B., & Makhija, S. J. (2009). "Synthesis and antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives." International Journal of Drug Development & Research. Available at: [Link]

  • Li, Y. (2011). "N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide." Acta Crystallographica Section E. Available at: [Link]

  • Cunik, M., et al. (2008). "Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole." Google Patents (US20080319205A1).
  • Chikov, V. A., et al. (2017). "Method of producing high-purity hydrazine." Google Patents (RU2596223C2).
  • Nichols, L. (2022). "3.6F: Troubleshooting." Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. "Tips & Tricks: Recrystallization." Department of Chemistry. Available at: [Link]

  • Liu, Y., et al. (2020). "Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials." Molecules. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). "Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives." ChemistrySelect. Available at: [Link]

Sources

Optimization

stability of 5-bromo-3-methyl-1H-indole-2-carbohydrazide in acidic conditions

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions Welcome to the technical support guide for 5-bromo-3-methyl-1H-indole-2-carbohydrazide. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support guide for 5-bromo-3-methyl-1H-indole-2-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile indole scaffold. We will delve into the chemical behavior of this compound in acidic environments, a common variable in both synthetic protocols and biological assays.

The indole-2-carbohydrazide core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2][3] However, the very features that make this molecule a useful synthon—specifically the nucleophilic hydrazide moiety—also render it susceptible to degradation under certain conditions. Understanding this stability profile is not merely academic; it is critical for ensuring reaction efficiency, analytical accuracy, and the validity of biological data.

This guide moves beyond simple protocols to explain the causality behind the observed chemistry, empowering you to anticipate challenges, troubleshoot effectively, and design robust experimental plans.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected when using 5-bromo-3-methyl-1H-indole-2-carbohydrazide as a starting material in an acid-catalyzed reaction. What is the likely cause?

Answer: The most probable cause for low yield is the acid-catalyzed hydrolysis of the carbohydrazide functional group.[4] This is a classic reaction where the amide bond of the hydrazide is cleaved by water in the presence of an acid catalyst.

  • Mechanism of Degradation: The primary degradation pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the C-N bond and yielding two primary degradation products: 5-bromo-3-methyl-1H-indole-2-carboxylic acid and hydrazine .

  • Causality: The presence of a strong acid and water (even trace amounts in your solvent) creates an environment highly conducive to this hydrolytic cleavage.[5][6] The reaction rate is often dependent on the acid concentration, temperature, and reaction time. In harsher conditions (e.g., strong acid, elevated temperature), the resulting indole-2-carboxylic acid product may itself be unstable and undergo further reactions, such as decarboxylation.[7]

  • Troubleshooting Steps:

    • Assess Reaction Conditions: Can you use a milder acid or a non-aqueous acid source? Can the reaction temperature be lowered?

    • Minimize Water: Use anhydrous solvents and reagents to suppress the hydrolysis pathway.

    • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to acid.

    • Immediate Neutralization: During the workup, quench the reaction mixture by neutralizing the acid promptly with a suitable base (e.g., sodium bicarbonate solution) before extraction.

Question 2: I am performing a reaction follow-up by LC-MS and see a new major peak with a mass corresponding to the loss of N₂H₂. Is this related to degradation?

Answer: Yes, this is a strong indicator of the acid hydrolysis discussed in the previous point. The loss of N₂H₂ from the parent mass of 5-bromo-3-methyl-1H-indole-2-carbohydrazide corresponds precisely to the formation of 5-bromo-3-methyl-1H-indole-2-carboxylic acid.

  • Mass Spectrometry Evidence:

    • Parent Compound (C₁₀H₁₀BrN₃O): Expected [M+H]⁺ ≈ 283.00/285.00 (due to bromine isotopes ⁷⁹Br/⁸¹Br).

    • Degradation Product (C₁₀H₈BrNO₂): Expected [M+H]⁺ ≈ 268.98/270.98. This mass is consistent with the hydrolysis product.

  • Troubleshooting & Identification:

    • Run a Control Experiment: To confirm, incubate your starting material in the acidic reaction conditions (without other reagents) for a short period. Analyze this control sample by LC-MS. The appearance of the new peak will validate that it is an acid-degradation product.[8]

    • Use a Stability-Indicating Method: For quantitative analysis, it is crucial to use a validated stability-indicating analytical method (SIAM). This is typically an HPLC method that can resolve the parent compound from all potential degradation products, allowing for accurate quantification of each.[9]

Question 3: My compound demonstrates inconsistent or lower-than-expected potency in a cell-based assay conducted at a pH of 5.0-6.0. Could this be a stability issue?

Answer: Absolutely. While a pH of 5.0 may seem only mildly acidic, it can be sufficient to catalyze the hydrolysis of the hydrazide moiety over the typical incubation periods of biological assays (e.g., 24-72 hours). This is particularly relevant for assays simulating acidic intracellular compartments like lysosomes.[10]

  • The "Trojan Horse" Effect in Reverse: Some drug delivery systems use hydrazone linkages designed to be stable at physiological pH (7.4) but to hydrolyze and release a drug in the acidic environment of a lysosome.[10] Your compound's carbohydrazide group is susceptible to the same mechanism. If the intact molecule is the active species, its degradation in the assay medium will lead to a lower effective concentration at the target, resulting in an artificially low measurement of potency (e.g., a higher IC₅₀ value).

  • Troubleshooting Steps for Bioassays:

    • Assess Medium Stability: Prepare a solution of your compound in the cell culture medium to be used in the assay. Incubate it under the same conditions (temperature, CO₂, time) but without cells.

    • Time-Point Analysis: Take aliquots at different time points (e.g., 0, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Correlate Data: If significant degradation is observed, you must consider this when interpreting your biological data. It may be necessary to use shorter assay times or adjust the experimental design if possible.

Frequently Asked Questions (FAQs)
  • Q: What is the primary point of failure for 5-bromo-3-methyl-1H-indole-2-carbohydrazide in acid?

    • A: The primary vulnerability is the carbohydrazide group (-CONHNH₂), which undergoes acid-catalyzed hydrolysis to a carboxylic acid.[4]

  • Q: Is the indole ring itself susceptible to acidic degradation?

    • A: The indole ring is generally more robust than the hydrazide moiety under moderately acidic conditions. However, under harsh conditions (e.g., strong, hot mineral acids), the indole ring can undergo undesired reactions, including oxidation or polymerization. The presence of the bromine atom may also increase its sensitivity to light (photodegradation).[7]

  • Q: How does temperature affect the rate of degradation?

    • A: As with most chemical reactions, increasing the temperature will significantly accelerate the rate of acid-catalyzed hydrolysis. If your protocol requires acidic conditions, performing the reaction at the lowest possible temperature is a key strategy to preserve the molecule's integrity.

  • Q: What analytical methods are best for monitoring the stability of this compound?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative stability studies. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for both quantifying the parent compound and identifying the mass of any degradation products.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradation products.

Visualizing the Degradation and Troubleshooting Process

To provide a clearer understanding, the following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting.

SM 5-Bromo-3-methyl-1H- indole-2-carbohydrazide Reaction + H₂O / H⁺ (Acid-Catalyzed Hydrolysis) SM->Reaction DP1 5-Bromo-3-methyl-1H- indole-2-carboxylic acid DP2 Hydrazine Reaction->DP1 Reaction->DP2

Caption: Proposed primary degradation pathway via acid-catalyzed hydrolysis.

start Unexpected Result (Low Yield, Extra Peaks, Low Potency) q1 Is the experimental medium acidic? start->q1 cause1 Primary Suspect: Acid-catalyzed hydrolysis of carbohydrazide q1->cause1 Yes end2 Investigate other causes (e.g., oxidation, reagent purity) q1->end2 No action1 Action: Run control experiment (SM + Acid). Analyze by LC-MS. cause1->action1 q2 Degradation Confirmed? action1->q2 action2 Optimize Conditions: - Milder acid - Lower temp - Anhydrous solvent - Shorter time q2->action2 Yes q2->end2 No end1 Problem Solved action2->end1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Indole Carbohydrazide Formation

Welcome to the technical support center for the synthesis of indole carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity indole carbohydrazide. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Troubleshooting Guide: Common Purity Issues

Question 1: My final product is a mixture of starting material (indole ester) and the desired indole carbohydrazide. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent hurdle in the hydrazinolysis of indole esters. The nucleophilic attack of hydrazine on the ester carbonyl is a reversible process, and several factors can limit its forward progression.

Causality:

  • Insufficient Hydrazine: Hydrazine hydrate acts as the nucleophile. An inadequate molar excess can lead to an equilibrium state where a significant amount of the starting ester remains.

  • Low Reaction Temperature: The reaction often requires thermal energy to overcome the activation barrier. Insufficient heating can result in a sluggish or incomplete reaction.

  • Short Reaction Time: Like many organic reactions, hydrazinolysis requires a specific duration to reach completion. Premature termination of the reaction will naturally lead to a mixture of products.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the transition state energy. A suboptimal solvent can hinder the reaction rate.

Troubleshooting Protocol:

  • Increase Molar Excess of Hydrazine Hydrate: A common starting point is using a significant excess of hydrazine hydrate. For instance, some protocols recommend using 15-20 equivalents.[1] This shifts the equilibrium towards the product side.

  • Optimize Reaction Temperature and Time: The reaction is typically conducted at reflux.[2] Ensure your reaction is heated to the boiling point of the solvent (e.g., ethanol, ~78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material spot persists on the TLC plate.

  • Solvent Selection: Ethanol is a widely used and effective solvent for this reaction.[1][3] It effectively dissolves the indole ester and is compatible with the reaction conditions.

  • Monitor Reaction Progress: Use TLC to track the disappearance of the starting indole ester. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The carbohydrazide product is typically more polar and will have a lower Rf value.

Question 2: I've isolated my product, but it has a brownish or yellowish tint, suggesting impurities. What are the likely side products and how can I remove them?

Answer:

The appearance of color in your isolated indole carbohydrazide often points to the formation of oxidation or degradation byproducts. The indole ring, while aromatic, can be susceptible to oxidation under certain conditions.

Causality:

  • Oxidation of the Indole Ring: The electron-rich indole nucleus can be oxidized, especially in the presence of air and at elevated temperatures over extended periods. This can lead to the formation of colored oligomeric or polymeric materials.

  • Side Reactions of Hydrazine: Hydrazine itself can undergo side reactions, although this is less common under standard hydrazinolysis conditions.

  • Carryover of Colored Impurities from Starting Materials: Ensure the purity of your starting indole ester, as impurities present from the outset will be carried through the reaction.[4]

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying solid organic compounds. A suitable solvent system for indole carbohydrazide is ethanol or an ethanol/water mixture.[2] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The pure carbohydrazide should crystallize out, leaving the colored impurities in the mother liquor.

  • Activated Charcoal Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Column Chromatography: For very impure samples, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will separate the less polar impurities from the more polar indole carbohydrazide.[5]

Visualizing the Purification Process:

Caption: A workflow for the purification of crude indole carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the formation of indole carbohydrazide?

The most common method for synthesizing indole carbohydrazide is through the hydrazinolysis of a corresponding indole ester (e.g., methyl or ethyl indole-carboxylate) with hydrazine hydrate.[1]

Reaction Scheme:

Indole_Carbohydrazide_Synthesis IndoleEster Indole Ester (e.g., R = CH₃, C₂H₅) IndoleCarbohydrazide Indole Carbohydrazide IndoleEster->IndoleCarbohydrazide Reflux (e.g., Ethanol) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->IndoleCarbohydrazide Alcohol Alcohol (e.g., ROH)

Caption: General reaction scheme for indole carbohydrazide synthesis.

Q2: What are the key reaction parameters to control for a successful synthesis?

ParameterRecommended ConditionRationale
Reactant Ratio 15-20 molar excess of hydrazine hydrateDrives the reaction equilibrium towards the product.[1]
Solvent EthanolGood solubility for reactants and compatible with reflux conditions.[3]
Temperature Reflux (~80 °C for ethanol)Provides sufficient energy to overcome the activation barrier.[1]
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction proceeds to completion.[2]
Work-up Pouring the reaction mixture into ice-waterPrecipitates the solid product for easy isolation by filtration.[1]

Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

Yes, hydrazine hydrate is a hazardous chemical and should be handled with appropriate safety measures.

  • Toxicity: It is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood.

  • Corrosive: It can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: It is a flammable liquid. Keep it away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before use.

Q4: My starting material is indole-2-carboxylic acid, not the ester. Can I still form the carbohydrazide?

Direct conversion of a carboxylic acid to a carbohydrazide using hydrazine hydrate is possible but often requires a coupling agent to activate the carboxylic acid. A common coupling agent used for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[6] The reaction proceeds by forming an activated intermediate that is then susceptible to nucleophilic attack by hydrazine.

Reference Protocol: Synthesis of 1H-Indole-2-carbohydrazide

This protocol is a general guideline and may require optimization based on your specific indole ester.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (15-20 equivalents) dropwise with stirring.[1]

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[2]

  • Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting ester spot is no longer visible.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing an ice-water slurry. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to obtain the crude indole carbohydrazide.

  • For further purification, recrystallize the crude product from hot ethanol or an ethanol/water mixture.[2]

References

  • Al-Soud, Y. A., et al. (2003). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Molecules, 8(12), 945-953. Available from: [Link]

  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available from: [Link]

  • Leong, C. O., et al. (2016). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 124, 625-643. Available from: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4829-4843. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Archiv der Pharmazie, 345(10), 804-814. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

  • Al-Zaydi, K. M., & Al-Amari, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(9), 6140-6153. Available from: [Link]

  • Gomaa, A. M., & Ali, M. M. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(19), 3541. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]

  • Farghaly, A. R. A. H. (2025). Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance. Arkivoc, 2025(iii), 1-35. Available from: [Link]

  • Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available from: [Link]

  • ContextMinds. (2024). 1H-indole-2-carbohydrazide: Significance and symbolism. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available from: [Link]

  • ResearchGate. (n.d.). N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity | Request PDF. Available from: [Link]

  • ResearchGate. (2026). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Available from: [Link]

  • Lee, S., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. Available from: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Available from: [Link]

  • Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. Pest Management Science, 81(8), 3466-3478. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-2-carbohydrazide. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 5-bromo-3-methyl-1H-indole-2-carbohydrazide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-1H-indole-2-carbohydrazide. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-1H-indole-2-carbohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for reactions involving this versatile heterocyclic compound. The unique bifunctional nature of this molecule, possessing both a reactive aryl bromide and a nucleophilic carbohydrazide moiety, presents both opportunities and challenges in synthetic chemistry.

I. Reactions at the 5-Bromo Position: Cross-Coupling Chemistry

The 5-bromo position on the indole ring is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, achieving high yields and preventing side reactions requires careful catalyst selection and optimization.

FAQ 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 5-bromo-3-methyl-1H-indole-2-carbohydrazide. What are the likely causes and how can I troubleshoot this?

Low or no product yield in Suzuki-Miyaura couplings of 5-bromoindoles is a common issue that can often be resolved by systematically evaluating the reaction components.[1]

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. For 5-bromoindoles, bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[2]

    • Recommendation: Switch to a more active catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems often provide superior results. Consider using a pre-activated Pd(0) source or a more efficient precatalyst.[1]

    • Ligand Screening: If using a Pd(II) source like Pd(OAc)₂, screen a variety of ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reaction kinetics or degradation of starting materials.

    • Recommendation: For Suzuki couplings of bromoindoles, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally effective.[3][5] If you are using a milder base with poor results, consider switching to a stronger base like K₃PO₄.

  • Solvent and Temperature: The solvent must be appropriate for the chosen catalyst system and base, and the reaction may require elevated temperatures.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, DME/water, or acetonitrile/water) is often used to dissolve both the organic and inorganic reagents.[3][6] Ensure the reaction is heated sufficiently, typically between 80-110 °C.[5][7]

  • Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding indole.

    • Recommendation: This can be caused by impurities in the boronic acid or by certain reaction conditions. Protecting the indole nitrogen with a Boc group can sometimes mitigate this issue.[8]

Catalyst & Ligand Selection Guide for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8095High yield and short reaction time reported for a similar 5-bromo-1-ethyl-1H-indazole substrate.[5][7]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Water:Acetonitrile (4:1)37HighMild conditions, suitable for sensitive substrates.[3]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Dioxane100-110Moderate to HighOften used in Buchwald-Hartwig aminations, but can be effective for Suzuki couplings as well.[9]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol10085-95A cost-effective alternative to palladium for some heteroaromatic halides.[7]
Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Optimization cluster_catalyst Catalyst Troubleshooting cluster_base Base Troubleshooting cluster_conditions Condition Troubleshooting cluster_debromination Debromination Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst System (Pd source and Ligand) Start->Check_Catalyst Check_Base Assess Base Strength and Solubility Check_Catalyst->Check_Base If catalyst is appropriate Switch_Ligand Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) Check_Catalyst->Switch_Ligand Use_Precatalyst Employ Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) Check_Catalyst->Use_Precatalyst Check_Conditions Verify Solvent and Temperature Check_Base->Check_Conditions If base is suitable Stronger_Base Switch to Stronger Base (e.g., K₃PO₄) Check_Base->Stronger_Base Troubleshoot_Debromination Address Debromination Side Reaction Check_Conditions->Troubleshoot_Debromination If conditions are correct Solvent_System Use Aqueous/ Organic Mixture Check_Conditions->Solvent_System Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Optimize Systematic Optimization Troubleshoot_Debromination->Optimize Protect_NH Protect Indole N-H (e.g., with Boc group) Troubleshoot_Debromination->Protect_NH Oxadiazole_Synthesis Start 5-bromo-3-methyl-1H-indole- 2-carbohydrazide Intermediate N,N'-diacylhydrazine Intermediate Start->Intermediate + Carboxylic Acid (Coupling Agent) Product 2,5-disubstituted 1,3,4-Oxadiazole Intermediate->Product + Dehydrating Agent (e.g., POCl₃, TsCl)

Caption: A simplified workflow for the synthesis of 1,3,4-oxadiazoles from a carbohydrazide.

FAQ 5: How can I synthesize a pyrazole ring using the carbohydrazide functionality?

The carbohydrazide can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. [10][11] General Procedure:

The reaction typically involves the condensation of the carbohydrazide with a β-diketone, β-ketoester, or α,β-unsaturated ketone in a suitable solvent, often with acid or base catalysis. [11] Catalyst Selection:

  • Acid Catalysis: Protic acids like acetic acid or mineral acids can be used to catalyze the initial condensation.

  • Base Catalysis: In some cases, a base may be used to facilitate the cyclization step.

  • Lewis Acid Catalysis: Lewis acids such as ZnO nanoparticles have been reported as environmentally friendly catalysts for pyrazole synthesis. [10][11] Potential Challenge: Regioselectivity

When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers may be formed. The regioselectivity can sometimes be controlled by the reaction conditions and the nature of the substituents.

III. General Troubleshooting

FAQ 6: I am observing a complex mixture of products in my reaction. How can I identify the source of the side reactions?

A complex product mixture can arise from several factors. A systematic approach is needed for diagnosis.

  • Purity of Starting Materials: Ensure that your 5-bromo-3-methyl-1H-indole-2-carbohydrazide and other reagents are pure. Impurities can lead to unexpected side reactions.

  • Inert Atmosphere: For palladium-catalyzed reactions, it is crucial to maintain a strictly inert atmosphere to prevent catalyst deactivation and side reactions. [1]* Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This can help you identify the formation of intermediates and byproducts and determine the optimal reaction time.

  • Temperature Control: Overheating can lead to decomposition of starting materials, products, or the catalyst. Ensure accurate temperature control.

References

  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Chiba University. (2025, August 26). Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily.
  • Li, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Journal of Organic Chemistry, 83, 5288-5294.
  • Benchchem. (2025).
  • Isono, T., et al. (2025).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. (2014). ACS Sustainable Chemistry & Engineering.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. (n.d.). PMC.
  • Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... (n.d.).
  • Benchchem. (n.d.).
  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (2025, August 5).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromoindole.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
  • Cross-Coupling Reactions Guide. (n.d.).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. (n.d.). Sci-Hub.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. (2008). PubMed.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals.
  • Buchwald–Hartwig amin
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.
  • Pd-Catalyzed Synthesis of Indoles via NH Cross-Coupling–Alkyne Cycliz
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025, October 16).
  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2025, August 10).
  • Diindolylamine Preparation and Stability Investig
  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]. (2021, January 4).
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
  • Benchchem. (2025).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Absorption Bands of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-bromo-3-methyl-1H-indole-2-carbohydrazide and the Role of FTIR 5-bromo-3-methyl-1H-indole-2-carbohydrazide is a complex heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-bromo-3-methyl-1H-indole-2-carbohydrazide and the Role of FTIR

5-bromo-3-methyl-1H-indole-2-carbohydrazide is a complex heterocyclic compound featuring an indole nucleus, a core structure in many biologically active compounds. The strategic placement of a bromine atom at the 5-position, a methyl group at the 3-position, and a carbohydrazide moiety at the 2-position suggests a potential for diverse pharmacological activities. Accurate structural confirmation is the cornerstone of any chemical and pharmaceutical research. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., N-H, C=O, C-Br) absorbs infrared radiation at a characteristic frequency, making FTIR an indispensable tool for identifying the structural components of a novel compound.

Predicted FTIR Absorption Profile of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

The predicted FTIR spectrum of the title compound is synthesized from the characteristic absorption frequencies of its primary functional groups. The following table outlines the expected absorption bands, their corresponding vibrational modes, and the rationale for their assignment based on established spectroscopic principles and data from analogous compounds.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comparative Insights
3450 - 3300Medium-Strong, BroadN-H stretching (Indole NH)The indole N-H stretch typically appears as a sharp band around 3400 cm⁻¹[1]. Hydrogen bonding, likely present in the solid state due to the carbohydrazide group, will cause this band to broaden and shift to a slightly lower frequency.
3350 - 3150Medium, BroadN-H stretching (Carbohydrazide -NHNH₂)The carbohydrazide moiety presents both symmetric and asymmetric N-H stretching vibrations, often appearing as a broad absorption in the 3335-3150 cm⁻¹ range due to extensive hydrogen bonding.[2]
3100 - 3000Medium-WeakC-H stretching (Aromatic)These bands are characteristic of the C-H stretching vibrations on the indole ring.[1]
2980 - 2850Medium-WeakC-H stretching (Methyl)Asymmetric and symmetric stretching of the C-H bonds in the 3-methyl group will result in absorptions in this region.[3]
1680 - 1650StrongC=O stretching (Amide I band)The carbonyl group of the carbohydrazide is expected to show a strong absorption. This is a highly characteristic band. For comparison, a typical amide C=O stretch is found at 1650 cm⁻¹[4].
1620 - 1580MediumN-H bending (Carbohydrazide) & C=C stretching (Aromatic)Bending vibrations of the N-H bonds in the carbohydrazide group often appear in this region, overlapping with the aromatic C=C stretching bands of the indole ring.[1][2]
1550 - 1450Medium-StrongC=C stretching (Aromatic)Multiple bands in this region are characteristic of the indole ring's carbon-carbon stretching vibrations.[1]
1470 - 1450MediumC-H bending (Methyl)The asymmetric and symmetric bending (scissoring) vibrations of the methyl group's C-H bonds are expected here.[3]
1350 - 1250MediumC-N stretchingThe stretching vibrations of the C-N bonds within the indole ring and the carbohydrazide group will contribute to absorptions in this region.[5]
690 - 515Medium-WeakC-Br stretchingThe carbon-bromine bond stretch is expected in the lower frequency "fingerprint" region of the spectrum.[6][7]

Below is a diagram illustrating the key functional groups of 5-bromo-3-methyl-1H-indole-2-carbohydrazide that give rise to its characteristic FTIR absorption bands.

Caption: Key functional groups of 5-bromo-3-methyl-1H-indole-2-carbohydrazide.

Comparative Analysis with Indole and 3-Methylindole

To understand the influence of the substituents on the indole core, a comparison with the known FTIR spectra of indole and 3-methylindole (skatole) is instructive.

Functional GroupIndole (cm⁻¹)[1]3-Methylindole (cm⁻¹)Predicted 5-bromo-3-methyl-1H-indole-2-carbohydrazide (cm⁻¹)Effect of Substitution
N-H Stretch 3406 (sharp)~3400 (sharp)3450-3300 (broad)The carbohydrazide group introduces significant hydrogen bonding, causing the N-H band to broaden and shift.
Aromatic C-H Stretch 3049, 3022~30503100-3000Largely unaffected, remaining in the characteristic region for aromatic C-H bonds.
Aliphatic C-H Stretch N/A~29502980-2850The methyl group at the 3-position introduces these characteristic C-H stretching bands.
Aromatic C=C Stretch 1616, 1577, 1508, 1456~1610, 14501620-1580, 1550-1450The pattern of these bands will be altered by the electronic effects of the bromo and carbohydrazide substituents.
New Bands N/AN/A1680-1650 (C=O) , 3350-3150 (NHNH₂) , 690-515 (C-Br) These strong, characteristic bands are direct evidence for the presence of the carbohydrazide and bromo substituents.

This comparison highlights how the core indole spectrum is modified by the addition of the methyl, bromo, and carbohydrazide groups. The appearance of the strong C=O stretch and the broad N-H bands from the carbohydrazide are the most prominent and diagnostic changes.

Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method

For a solid sample such as 5-bromo-3-methyl-1H-indole-2-carbohydrazide, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FTIR spectrum.[8][9]

Core Principle: The sample is finely ground and intimately mixed with spectroscopic grade KBr powder. This mixture is then pressed under high pressure to form a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure that allows it to form a solid matrix around the sample particles.[9]

Step-by-Step Methodology:

  • Material Preparation (Moisture Elimination):

    • Rationale: KBr is highly hygroscopic, and any absorbed water will show strong, broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample signals.[8]

    • Procedure:

      • Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator.

      • Gently warm the agate mortar and pestle, and the die set under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.[8]

  • Sample Grinding and Mixing:

    • Rationale: The sample must be ground to a fine powder (particle size < 2 µm) to minimize scattering of the infrared beam, which can cause a sloping baseline and distorted peak shapes.[10]

    • Procedure:

      • Weigh out approximately 1-2 mg of the 5-bromo-3-methyl-1H-indole-2-carbohydrazide sample.

      • In the agate mortar, grind the sample to a very fine, flour-like consistency.

      • Add approximately 100-200 mg of the dried KBr powder to the mortar.

      • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The sample concentration should be between 0.2% and 1%.[11]

  • Pellet Pressing:

    • Rationale: Applying high pressure causes the KBr to "cold-flow" and encapsulate the sample particles in a transparent, solid disc.

    • Procedure:

      • Carefully transfer the KBr-sample mixture into the die assembly.

      • Place the die into a hydraulic press.

      • If available, connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

      • Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[8][12]

      • Hold the pressure for 1-2 minutes to allow the KBr to fully fuse.[8]

      • Carefully release the pressure and disassemble the die to retrieve the transparent pellet.

  • Spectral Acquisition:

    • Rationale: A background spectrum of a pure KBr pellet (or the empty sample chamber) must be collected to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Procedure:

      • Place the KBr pellet containing the sample into the spectrometer's sample holder.

      • Collect a background spectrum.

      • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

The following diagram outlines the workflow for preparing a KBr pellet for FTIR analysis.

KBr_Pellet_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Dry_KBr Dry KBr Powder (Oven, ~110°C) Mix Add & Mix with 100-200 mg KBr Dry_KBr->Mix Dry_Tools Dry Mortar, Pestle, & Die Set (Heat Lamp) Grind_Sample Grind 1-2 mg Sample Dry_Tools->Grind_Sample Grind_Sample->Mix Load_Die Load Mixture into Die Mix->Load_Die Press Press (8-10 tons) (Optional Vacuum) Load_Die->Press Pellet Transparent KBr Pellet Press->Pellet FTIR Acquire FTIR Spectrum Pellet->FTIR

Caption: Workflow for KBr Pellet Preparation for FTIR Spectroscopy.

Conclusion

This guide provides a comprehensive, predictive analysis of the FTIR absorption bands for 5-bromo-3-methyl-1H-indole-2-carbohydrazide, grounded in the established spectral characteristics of its constituent functional groups and related indole structures. The predicted spectrum is dominated by the strong C=O stretching vibration of the carbohydrazide group and the broad, hydrogen-bonded N-H stretching bands. These features, in conjunction with the characteristic absorptions of the substituted indole ring and the C-Br bond, provide a unique spectral fingerprint for the identification and structural verification of this molecule. The detailed experimental protocol for the KBr pellet method offers a validated, step-by-step procedure for researchers to obtain high-quality experimental data for this and similar solid organic compounds.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Shimadzu. KBr Pellet Method.
  • Research Article.
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
  • Unknown Source.
  • ResearchG
  • University of Colorado Boulder. IR Chart.
  • ResearchGate.
  • University of Colorado Boulder. IR: alkyl halides.
  • Unknown Source. Table of Characteristic IR Absorptions.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Michigan St

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Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with indole derivatives, a class of heterocyclic compounds with significan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with indole derivatives, a class of heterocyclic compounds with significant biological activities, establishing the empirical formula through elemental analysis is a foundational step.[1][2] This guide provides an in-depth technical comparison and procedural overview for the elemental analysis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a compound of interest in medicinal chemistry.

This document is structured to provide not just the data, but the scientific rationale behind the analytical process, empowering researchers to interpret their results with confidence. We will delve into the theoretical elemental composition, compare it with expected experimental outcomes, and provide a detailed, validated protocol for obtaining this critical data.

Theoretical vs. Experimental Data: A Comparative Framework

The first step in validating the synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide is to compare the experimentally obtained elemental analysis data with the theoretically calculated values. The molecular formula for 5-bromo-3-methyl-1H-indole-2-carbohydrazide is C₁₀H₁₀BrN₃O. Based on this, the theoretical elemental composition is calculated as follows:

Table 1: Theoretical Elemental Composition of 5-bromo-3-methyl-1H-indole-2-carbohydrazide

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01110120.1144.63
Hydrogen (H)1.0081010.083.75
Bromine (Br)79.904179.90429.70
Nitrogen (N)14.007342.02115.62
Oxygen (O)15.999115.9995.95
Total 269.114 100.00

When conducting elemental analysis, experimental values are expected to be in close agreement with these theoretical percentages. A deviation of ±0.4% is generally considered acceptable and confirms the purity of the synthesized compound.

For comparison, let's consider a related indole derivative, methyl 5-bromo-1H-indole-2-carboxylate (C₁₀H₈BrNO₂). For this compound, the reported elemental analysis found: C, 47.10%; H, 3.21%; N, 5.48%, which is in close agreement with the required values of C, 47.27%; H, 3.17%; N, 5.51%.[3] This demonstrates the level of precision expected in such analyses.

Experimental Protocol for Elemental Analysis

The determination of the elemental composition of organic compounds like 5-bromo-3-methyl-1H-indole-2-carbohydrazide is typically performed using a CHN elemental analyzer.[4] This automated technique relies on the complete combustion of the sample to convert the elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified.

Principle of CHN Analysis

The underlying principle of modern CHN analyzers is the Dumas method. A precisely weighed sample is combusted in a high-temperature furnace (typically 900-1000 °C) in the presence of an oxidant. The resulting gases are passed through a series of traps to remove interfering elements (such as halogens and sulfur) and then separated by gas chromatography. A thermal conductivity detector (TCD) is used to quantify the amount of each gas.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample of 5-bromo-3-methyl-1H-indole-2-carbohydrazide is homogenous and finely powdered.

    • Dry the sample thoroughly under vacuum to remove any residual solvents, which could lead to inaccurate hydrogen and carbon values.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The use of tin capsules can aid in a more vigorous and complete combustion.[4]

  • Instrument Setup and Calibration:

    • Set up the CHN analyzer according to the manufacturer's instructions. This includes ensuring a continuous supply of high-purity helium (carrier gas) and oxygen (combustion gas).

    • Calibrate the instrument using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This calibration is crucial for obtaining accurate quantitative results.

  • Combustion and Gas Separation:

    • The encapsulated sample is introduced into the combustion furnace. The high temperature and oxygen-rich environment ensure complete conversion of the sample to its elemental gases.

    • The presence of bromine in the molecule requires a scrubbing reagent in the combustion tube to capture it and prevent interference with the detector. Silver wool or other halogen-specific absorbents are commonly used for this purpose.[4]

    • The gaseous products (CO₂, H₂O, N₂, and any oxides of nitrogen) are then passed through a reduction furnace containing copper to convert any nitrogen oxides back to N₂.

  • Detection and Data Analysis:

    • The separated gases are detected by the TCD. The detector response for each gas is proportional to its concentration.

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

The following diagram illustrates the workflow of the elemental analysis process:

Elemental_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis CHN Analyzer cluster_output Data Output Sample Homogenous Sample Weighing Accurate Weighing (1-3 mg) in Tin Capsule Sample->Weighing Combustion Combustion (900-1000 °C) + O₂ Weighing->Combustion Reduction Reduction (e.g., Cu) NOx -> N₂ Combustion->Reduction Separation Gas Chromatography Separation of CO₂, H₂O, N₂ Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

Sources

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